R-Clopidogrel carboxylic acid
Overview
Description
R-Clopidogrel carboxylic acid is a thienopyridine that is 6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-ylacetic acid substituted by a 2-chlorophenyl group at position 2 . It is a metabolite of the drug clopidogrel . It has a role as a marine xenobiotic metabolite and a drug metabolite .
Synthesis Analysis
Clopidogrel carboxylic acid derivative was synthesized from clopidogrel by alkaline hydrolysis . Clopidogrel bisulfate was dissolved in MeOH to which LiOH and water was added. The mixture was stirred for 24 hours at 40 °C .Molecular Structure Analysis
The molecular formula of R-Clopidogrel carboxylic acid is C15H14ClNO2S . The molecular weight is 307.8 g/mol . The IUPAC name is (2 R )-2- (2-chlorophenyl)-2- (6,7-dihydro-4 H -thieno [3,2-c]pyridin-5-yl)acetic acid .Chemical Reactions Analysis
As shown in Fig. 1, 85% of clopidogrel underwent ester hydrolysis (C-7) to clopidogrel carboxylic acid, which is an inactive metabolite . Only 15% of clopidogrel was oxidized (C-17) to 2-oxo-clopidogrel, the precursor of the active metabolite M15-2 .Physical And Chemical Properties Analysis
The molecular weight of R-Clopidogrel carboxylic acid is 307.8 g/mol . The XLogP3-AA is 1.1 .Scientific Research Applications
Pharmacokinetics and Metabolism : Clopidogrel is extensively metabolized, with its major circulating compound being the inactive carboxylic acid derivative (Caplain et al., 1999). The R-enantiomer of Clopidogrel carboxylic acid lacks antithrombotic activity and can provoke convulsions at high doses in animals (Reist et al., 2000). The metabolism of Clopidogrel to its carboxylic acid metabolite has been a focus in several studies to understand its pharmacokinetics and therapeutic effectiveness (M. El-Sadek et al., 2011).
Role in Drug Efficacy and Safety : Genetic variation in enzymes like Carboxylesterase 1 (CES1) can influence the efficacy of Clopidogrel by affecting the levels of its active metabolite (Lewis et al., 2013). The CES1 enzyme is responsible for converting Clopidogrel to its inactive carboxylic acid metabolites.
Analytical Methods for Detection and Quantification : Various methods have been developed for the determination of Clopidogrel and its carboxylic acid metabolite in human plasma, crucial for pharmacokinetic studies (H. Serra et al., 2010). These methods help in therapeutic drug monitoring and understanding the drug's metabolism in patients.
Pharmacogenetics and Drug-Drug Interactions : Studies have explored the impact of genetic polymorphisms on the concentration of Clopidogrel carboxylic acid metabolite in patients, suggesting the potential role of genetics in drug response (A. Luchessi et al., 2017). Additionally, the interaction of Clopidogrel with other drugs has been a subject of investigation to understand its metabolic pathway and implications for combined therapy.
Synthesis and Production : Research has also focused on the efficient production of R-o-chloromandelic acid, a precursor for the synthesis of Clopidogrel, highlighting the importance of understanding the chemical pathways involved in the drug's synthesis (Langen et al., 2003).
Safety And Hazards
Future Directions
There are several areas of ongoing research related to R-Clopidogrel carboxylic acid. For example, there are studies focusing on the pharmacokinetics and pharmacodynamics of clopidogrel , and others investigating the simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the carboxylic acid metabolite .
properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)[C@H](C3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R-Clopidogrel carboxylic acid | |
CAS RN |
324757-50-8 | |
Record name | Clopidogrel carboxylic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324757508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOPIDOGREL CARBOXYLIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GXZ27ZHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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